Profenamine hibenzate

Description

Historical Context of Chemical Development and Initial Research Interest

The journey of profenamine, also known as ethopropazine (B1679164), is rooted in the broader exploration of phenothiazine (B1677639) derivatives that began in the 1940s at the laboratories of Rhône-Poulenc in France. wikipedia.org This era of research was fruitful, leading to the discovery of various bioactive molecules. wikipedia.org Profenamine itself emerged from this intensive period of chemical synthesis and investigation, with a U.S. patent granted to S.S. Berg and J.N. Ashley in 1952, assigned to the French chemical company Société des Usines Chimiques Rhone-Poulenc. nih.govdrugbank.com

Initial research interest in profenamine was driven by its notable effects on the nervous system. drugbank.comwikipedia.org Scientists identified it as a potent antimuscarinic agent, meaning it could block the action of acetylcholine (B1216132) at muscarinic receptors. nih.gov This anticholinergic property became the focal point of early studies, positioning it as a candidate for research into parkinsonism. nih.govdrugbank.comwikipedia.org Beyond its primary anticholinergic action, early investigations also revealed that the compound possessed antihistamine and antiadrenergic properties, broadening its initial scientific interest. wikipedia.org Profenamine was later approved for medical use in 1982. nih.gov

Positioning within Relevant Chemical Classes for Academic Study

For the purposes of academic study and chemical classification, profenamine hibenzate is categorized based on its structure and functional properties.

Phenothiazine Derivatives : At its core, profenamine is a derivative of phenothiazine. nih.govwikipedia.org The phenothiazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net This class is extensively studied for its diverse applications, stemming from its unique electronic and structural properties. researchgate.netrsc.org

Tertiary Amines : The presence of a diethylamino group in its side chain classifies profenamine as a tertiary amino compound. nih.gov This functional group is crucial for its basicity and its ability to interact with biological targets.

Pharmacological Classes : In pharmacological research, profenamine is studied as a muscarinic antagonist due to its strong anticholinergic effects. nih.govgenome.jp It is also investigated as a histamine (B1213489) antagonist and an adrenergic antagonist. nih.gov According to the Anatomical Therapeutic Chemical (ATC) classification system, it falls under the code N04AA05, designating it as a tertiary amine used as an anticholinergic agent. wikipedia.orgkegg.jp

Overview of Structural Features and Their Chemical Significance

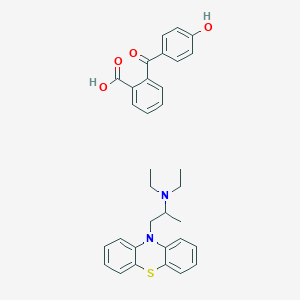

The chemical structure of this compound is key to its properties and research interest. The molecule consists of two main parts: the profenamine base and the hibenzate counter-ion.

The profenamine base has a distinct architecture:

Phenothiazine Nucleus : The foundation of the molecule is the tricyclic phenothiazine ring system. nih.gov This structure is not planar but exists in a "butterfly" conformation. rsc.org The presence of electron-rich sulfur and nitrogen atoms within this core makes phenothiazine a strong electron donor, a feature that influences its chemical reactivity and interactions. rsc.org

Alkylamino Side Chain : Attached to the nitrogen atom of the phenothiazine ring is a 10-(2-diethylaminopropyl) group. nih.govsapub.org The specific nature and conformation of this side chain are critical determinants of the compound's biological activity, particularly its ability to bind to and block muscarinic receptors. nih.govdrugbank.com

The hibenzate component is the counter-ion that forms a salt with the basic profenamine molecule. Hibenzic acid, chemically known as 2-(4-hydroxybenzoyl)benzoic acid, is used to form this salt. nih.gov The formation of the hibenzate salt is a standard chemical practice to modify the physicochemical properties of the parent compound.

The synthesis of the profenamine base is typically achieved through the alkylation of phenothiazine with 1-diethylamino-2-chloropropane. wikipedia.org More advanced chemoenzymatic synthesis routes have also been explored to produce specific stereoisomers of the compound for research purposes. beilstein-journals.org

Data Tables

Table 1: Chemical Properties of Profenamine

| Property | Value | Source |

| IUPAC Name | N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine | nih.gov |

| Molecular Formula | C19H24N2S | nih.gov |

| Molecular Weight | 312.5 g/mol | nih.gov |

| CAS Number | 522-00-9 | nih.gov |

Table 2: Chemical Properties of Hibenzic Acid

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxybenzoyl)benzoic acid | nih.gov |

| Molecular Formula | C14H10O4 | nih.gov |

| Molecular Weight | 242.23 g/mol | N/A |

Properties

Molecular Formula |

C33H34N2O4S |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;2-(4-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C19H24N2S.C14H10O4/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h6-13,15H,4-5,14H2,1-3H3;1-8,15H,(H,17,18) |

InChI Key |

MJRQYMOUGYDNHE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification of Profenamine Hibenzate

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic analysis of profenamine (IUPAC name: N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) logically disconnects the molecule at the C-N bond linking the side chain to the phenothiazine (B1677639) core. This approach identifies two primary precursors: the phenothiazine nucleus and a reactive derivative of the 2-(diethylamino)propyl side chain.

Phenothiazine Core: The synthesis of the foundational phenothiazine structure is a key starting point. Historically, it was first prepared in 1883 by Bernthsen through the reaction of diphenylamine with sulfur. wikipedia.org Modern syntheses may rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org

Side-Chain Precursor: The second key precursor is a 2-(diethylamino)propyl halide, typically 2-(diethylamino)propyl chloride. This electrophilic fragment is designed to react with the nucleophilic nitrogen of the phenothiazine ring.

The forward synthesis, therefore, involves the N-alkylation of the phenothiazine core, a common strategy for producing various phenothiazine derivatives.

| Precursor | Chemical Name | Role in Synthesis |

| A | 10H-Phenothiazine | Nucleophilic heterocyclic core |

| B | 2-(diethylamino)propyl chloride | Electrophilic side-chain |

Methodologies for Total Synthesis

The construction of the profenamine molecule is centered on the formation of the bond between the phenothiazine nitrogen and the alkyl side chain.

The traditional and most direct method for synthesizing profenamine involves the N-alkylation of phenothiazine. A patent filed in 1952 describes a representative classical route. drugbank.com This process typically involves two main steps:

Deprotonation of Phenothiazine: The nitrogen atom of the phenothiazine ring is weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an inert solvent like toluene or tetrahydrofuran (THF). mdpi.com This generates the highly nucleophilic sodium salt of phenothiazine.

Nucleophilic Substitution: The resulting phenothiazine anion is then treated with an appropriate alkyl halide, in this case, 2-(diethylamino)propyl chloride. The anion displaces the chloride in a standard SN2 reaction to form the final profenamine molecule.

An alternative classical approach involves the reaction of 2-chloroacetyl phenothiazines with specific amines to yield substituted phenothiazines. nih.gov

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally benign, and sustainable methods applicable to the synthesis of phenothiazine derivatives.

Metal-Free, Multi-Component Reactions: An innovative approach involves a three-component reaction using simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium salts, promoted by an iodine-containing reagent under aerobic conditions. rsc.org This method avoids the use of metal catalysts, aligning with green chemistry principles.

Ultrasonic and Microwave Irradiation: The use of non-conventional energy sources can accelerate reaction times and improve yields. For instance, single-step multicomponent reactions of N‐alkyl‐3‐formyl phenothiazine have been successfully carried out under ultrasonic irradiation, offering a greener alternative to conventional heating. researchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. A proof-of-principle study demonstrated a telescoped flow synthesis for the derivatization of the phenothiazine core. researchgate.net In this setup, streams of reagents are mixed and pumped through heated coil reactors, allowing for precise control over reaction parameters and minimizing reaction times. researchgate.net

| Approach | Key Features | Potential Advantages |

| Classical N-Alkylation | Use of strong bases (e.g., NaH) and alkyl halides. | Well-established, straightforward. |

| Multi-Component Reaction | Metal-free, aerobic conditions. rsc.org | Atom economy, reduced metal waste. |

| Ultrasonic Irradiation | Use of ultrasound as an energy source. researchgate.net | Faster reaction rates, energy efficiency. |

| Flow Chemistry | Continuous process in microreactors. researchgate.net | Enhanced safety, scalability, process control. |

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is critical for the production of profenamine for research and potential applications. Optimization strategies focus on refining reaction conditions and purification techniques.

Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly impact reaction outcomes. For related N-arylation reactions like the Ullmann condensation, careful selection of the catalyst and solvent system is crucial for driving the reaction to completion and improving yields. researchgate.net

Reaction Parameter Control: Temperature, reaction time, and the stoichiometry of reactants are key variables. In flow chemistry, for instance, precise control of residence time and temperature in the reactor can maximize conversion rates to the desired product. researchgate.net

Purification Methods: Post-synthesis purification is essential for removing unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is a common and effective method for obtaining high-purity crystalline products. nih.gov Screening various solvents is often necessary to identify conditions that provide a high recovery of a product with the desired purity. nih.gov For instance, studies on optimizing the synthesis of other complex molecules have shown that changing the recrystallization solvent can dramatically improve both yield and purity. nih.gov

Synthesis and Characterization of Profenamine Hibenzate Analogues and Derivatives

The synthesis of analogues and derivatives of profenamine involves modifying either the phenothiazine core or the N-10 side chain. Such modifications are crucial for exploring structure-activity relationships (SAR) and developing compounds with altered properties.

A general strategy for creating a library of derivatives involves synthesizing a key intermediate that can be further reacted with various building blocks. For example, starting with 10H-phenothiazine, it can be reacted with ethyl chloroacetate to form an ester intermediate. tpcj.org This intermediate can then be converted to a hydrazide, which serves as a versatile precursor for condensation with a range of aldehydes to produce a series of N'-(substituted benzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazides. tpcj.org

Another common approach is the synthesis of 10-yl acyl chlorides from phenothiazine, which can then be reacted with various alkylamines to generate a large number of novel phenothiazine 10-carboxamides. nih.gov

The characterization of these newly synthesized compounds is performed using a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and confirm the connectivity of atoms. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compounds. tpcj.orgnih.gov

Elemental Analysis: To confirm the empirical formula. nih.gov

The design of new profenamine analogues is guided by principles of medicinal chemistry aimed at enhancing desired properties while minimizing others.

Bioisosteric Replacement: This principle involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties (a bioisostere). For example, replacing the imidazole ring in histamine (B1213489) analogues with triazole or pyridine rings has been explored to alter receptor selectivity. nih.gov A similar strategy could be applied to the phenothiazine core or side chain of profenamine to modulate its biological activity.

Modulation of Physicochemical Properties: Properties like lipophilicity, water solubility, and metabolic stability can be fine-tuned through structural modifications. For instance, introducing polar groups can increase water solubility, while adding lipophilic moieties can enhance membrane permeability.

Structure-Based Design: When the structure of a biological target is known, computational tools like molecular docking can be used to design ligands that fit optimally into the binding site. researchgate.net This rational design approach can lead to derivatives with improved potency and selectivity. By simulating the binding of various phenothiazine derivatives to their targets, researchers can prioritize the synthesis of compounds with the most promising interaction profiles. nih.gov

Synthetic Pathways for Analogues

The synthesis of profenamine analogues is a key area of research aimed at refining its pharmacological profile. These synthetic strategies primarily focus on three areas of the molecule: modification of the phenothiazine core, alteration of the alkyl side chain, and substitution of the terminal diethylamino group. Such modifications can influence the compound's potency, selectivity for specific receptors, and metabolic stability.

Modification of the Phenothiazine Ring System

The tricyclic phenothiazine core offers several positions for substitution, with the 2-position being a common site for modification in related compounds to enhance activity. Introducing electron-withdrawing groups at this position is a known strategy to increase the potency of phenothiazine-based drugs. pharmacyfreak.com Synthetic routes to these analogues typically begin with the appropriately substituted phenothiazine derivative, which is then subjected to N-alkylation with a suitable side chain.

For instance, the synthesis of a 2-chloro or 2-trifluoromethyl analogue of profenamine would start with 2-chlorophenothiazine or 2-trifluoromethylphenothiazine, respectively. These starting materials can be synthesized through various methods, including the reaction of a substituted diphenylamine with sulfur. The substituted phenothiazine is then deprotonated with a strong base, such as sodium amide, followed by alkylation with 1-diethylamino-2-chloropropane to yield the desired analogue. wikipedia.org

Alteration of the Alkyl Side Chain

The nature and length of the alkyl chain connecting the phenothiazine nitrogen to the terminal amine are crucial for biological activity. egpat.comnih.gov Variations in this chain can affect receptor binding and pharmacokinetic properties. Synthetic strategies for these analogues involve the preparation of different aminoalkyl halides for the N-alkylation of phenothiazine.

For example, to synthesize an analogue with a longer or shorter alkyl chain, one would need to prepare the corresponding ω-diethylamino-alkyl halide. The synthesis of these reagents can be achieved by reacting the appropriate dihaloalkane with diethylamine, followed by isolation of the mono-aminated product. This aminoalkyl halide is then used to alkylate phenothiazine.

Another approach involves modifying the branching of the side chain. The synthesis of profenamine itself involves a rearrangement, suggesting that the use of different starting materials could lead to isomeric products. A chemoenzymatic route has been developed for the synthesis of ethopropazine (B1679164) (profenamine), which allows for the stereoselective preparation of its enantiomers. nih.gov This method involves the lipase-mediated kinetic resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol, which can then be converted to the desired enantiomer of profenamine. nih.gov This approach could be adapted to produce a variety of chiral side-chain analogues.

Substitution of the Terminal Amino Group

Replacing the terminal diethylamino group with other cyclic or acyclic amines can significantly impact the pharmacological properties of the resulting analogue. For example, incorporating a piperazine or piperidine moiety is a common strategy in the design of phenothiazine-based central nervous system drugs. egpat.comif-pan.krakow.pl

The synthesis of such analogues would involve the initial preparation of the desired N-substituted aminoalkyl halide. For a piperazine-containing analogue, one could react N-methylpiperazine with a suitable haloalkyl halide to generate the necessary side chain precursor. This precursor would then be used to alkylate phenothiazine in a similar manner to the synthesis of profenamine itself.

Below is a table summarizing potential synthetic strategies for profenamine analogues:

| Modification Site | Synthetic Strategy | Key Reactants | Potential Outcome |

| Phenothiazine Ring (2-position) | N-alkylation of a substituted phenothiazine | 2-Halophenothiazine, 1-diethylamino-2-chloropropane, Sodium amide | Altered potency and selectivity |

| Alkyl Side Chain (Length) | N-alkylation with a modified side chain | Phenothiazine, ω-Diethylamino-alkyl halide | Modified receptor binding and pharmacokinetics |

| Alkyl Side Chain (Chirality) | Chemoenzymatic resolution and subsequent amination | Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol, Lipase, Diethylamine | Stereoselective analogues with potentially different biological activities |

| Terminal Amino Group | N-alkylation with a side chain containing a different amine | Phenothiazine, N-substituted aminoalkyl halide (e.g., from piperazine) | Significant changes in pharmacological profile |

Biologically Relevant Derivatives for Probe Development

The development of biologically relevant derivatives of profenamine for use as molecular probes is a promising area for studying its mechanism of action and for identifying its biological targets. These probes are typically designed to incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, onto the profenamine scaffold. The design of such probes requires synthetic strategies that allow for the selective modification of the profenamine molecule without significantly compromising its biological activity.

Fluorescent Probes

Fluorescent probes are valuable tools for visualizing the distribution of a drug in cells and tissues. mdpi.comacs.org A fluorescent derivative of profenamine could be synthesized by attaching a fluorophore to the molecule. The structure of a fluorescent probe generally consists of a recognition group (in this case, the profenamine moiety), a fluorophore, and a linker. mdpi.comnih.gov

A potential synthetic route for a fluorescent profenamine probe could involve modifying the phenothiazine ring or the terminal amino group. For instance, a phenothiazine derivative with a reactive functional group, such as an amino or carboxyl group, could be prepared and then coupled to a fluorescent dye. Alternatively, a derivative of the diethylamino side chain could be synthesized to incorporate a linker for fluorophore attachment. The synthesis of ethynylated phenothiazine-based fluorescent boronic acid probes has been reported, demonstrating that the phenothiazine core can be chemically modified to create fluorescent molecules. nih.gov

Radiolabeled Derivatives

Radiolabeled derivatives of profenamine can be used in binding assays and for in vivo imaging techniques such as positron emission tomography (PET). The synthesis of a radiolabeled probe would involve incorporating a radioactive isotope, such as carbon-11 or tritium, into the profenamine structure.

For example, a carbon-11 labeled profenamine could be synthesized by using a [11C]methylating agent, such as [11C]methyl iodide, to introduce the radioactive label onto one of the ethyl groups of the diethylamino moiety. This would require a precursor molecule with a desmethyl-ethylamino group. The short half-life of carbon-11 necessitates rapid and efficient synthetic methods.

Photoaffinity Probes

Photoaffinity probes are designed to bind to their biological target and then, upon photoactivation, form a covalent bond with it. rsc.org This allows for the identification and characterization of the target protein. The synthesis of a photoaffinity probe based on profenamine would involve the introduction of a photoreactive group, such as a benzophenone or an aryl azide, into the molecule.

A synthetic strategy could involve the preparation of a profenamine analogue with a suitable functional group for the attachment of the photoreactive moiety. For example, an amino-functionalized profenamine derivative could be synthesized and then acylated with a benzophenone carboxylic acid. It is crucial that the addition of the photoaffinity label does not significantly hinder the binding of the probe to its target.

The following table summarizes the types of biologically relevant profenamine derivatives and potential synthetic approaches:

| Probe Type | Reporter Group | Synthetic Strategy | Application |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Coupling of a functionalized profenamine derivative with a fluorescent dye. | Cellular imaging and localization studies. |

| Radiolabeled Derivative | Radioactive Isotope (e.g., 11C, 3H) | Introduction of a radiolabel via a suitable precursor (e.g., methylation with [11C]CH3I). | Receptor binding assays and in vivo imaging (PET). |

| Photoaffinity Probe | Photoreactive Group (e.g., benzophenone, aryl azide) | Attachment of a photoreactive moiety to a functionalized profenamine analogue. | Identification and characterization of biological targets. |

Molecular Interactions and Mechanistic Elucidation of Profenamine Hibenzate

Ligand-Target Binding Studies

The therapeutic and secondary effects of profenamine are a direct consequence of its ability to bind to several key protein targets, including neurotransmitter receptors and enzymes.

Profenamine exhibits a complex receptor binding profile, acting as an antagonist at multiple receptor sites. nih.gov It is characterized as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist and also possesses antiadrenergic and antihistaminic properties. wikipedia.orgncats.io

In vitro studies using rat brain homogenates have explored profenamine's selectivity for muscarinic receptor subtypes. nih.govguidetopharmacology.org These studies revealed that profenamine, like other anticholinergic drugs, has a greater affinity for the M1 muscarinic receptor subtype, which is predominant in the forebrain, than for the M2 subtype, which is more common in the hindbrain. nih.gov However, the degree of this selectivity for profenamine is considered to be low compared to other more selective M1 antagonists like pirenzepine. nih.gov The M1 receptor is considered the likely primary human target for its anticholinergic effects. guidetopharmacology.org

In addition to its anticholinergic activity, profenamine functions as an antagonist of the N-methyl-D-aspartate (NMDA) subtype of the glutamate (B1630785) receptor. drugbank.comwikipedia.org This action is believed to contribute to its local anesthetic effects and may play a role in its neuroprotective profile by mitigating excitotoxicity. drugbank.comwikipedia.orgoatext.com

A key aspect of profenamine's molecular mechanism is its potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme involved in hydrolyzing acetylcholine. ncats.ionih.gov In vitro kinetic analyses have precisely characterized this interaction.

Studies have determined that profenamine acts as a mixed-competitive inhibitor of human BChE. acs.org The inhibition constant (Ki) for this interaction has been reported to be approximately 150 nM. acs.orgresearcher.life Another study reported an IC50 value of 1.70 µM for BChE inhibition. nih.gov In contrast, profenamine is a poor inhibitor of acetylcholinesterase (AChE). acs.org Structural studies suggest this selectivity arises because the smaller active site gorge of AChE cannot accommodate the bulky phenothiazine (B1677639) structure of profenamine. acs.org

| Enzyme | Inhibition Type | Parameter | Value | Source |

|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Mixed-Competitive | Ki | 150 nM | acs.orgresearcher.life |

| Butyrylcholinesterase (BChE) | Not Specified | IC50 | 1.70 µM | nih.gov |

| Acetylcholinesterase (AChE) | Poor Inhibitor | N/A | N/A | acs.org |

Cellular and Subcellular Localization Studies (In Vitro)

Investigations into the subcellular distribution of profenamine have revealed its tendency to accumulate in specific organelles. As a lipophilic weak base, profenamine is classified as a lysosomotropic drug. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

By binding to receptors and inhibiting enzymes, profenamine perturbs multiple intracellular signaling pathways, leading to its complex pharmacological effects.

The antagonism of M1 muscarinic receptors by profenamine directly impacts downstream signaling cascades. M1 receptors are Gq/G11-protein coupled receptors; their activation normally leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov By blocking these receptors, profenamine inhibits this cascade, which in turn modulates intracellular calcium (Ca²⁺) levels and the activity of protein kinase C (PKC). nih.govijbs.com

Further evidence for profenamine's effect on calcium signaling comes from studies on human platelets. Research has shown that profenamine affects the intracellular calcium responses induced by collagen-related peptide (CRP). researchgate.netresearchgate.net This effect is thought to be mediated through interference with the PI3K signaling pathway, which acts downstream of PLCγ2. researchgate.net

The blockade of NMDA receptors also has significant downstream consequences. Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a key process in neuronal damage. wikipedia.orgnih.gov By antagonizing these receptors, profenamine can prevent these downstream neurotoxic events. drugbank.comoatext.com

The primary therapeutic benefit of profenamine in Parkinsonism is attributed to the perturbation of the balance between central nervous system networks. drugbank.com Its principal mechanism involves blocking central (striatal) cholinergic receptors, which helps to re-balance the interplay between the cholinergic and dopaminergic systems in the basal ganglia, a critical network for motor control. drugbank.comnih.gov

Furthermore, the potent inhibition of BChE contributes to the modulation of the cholinergic system. By preventing the breakdown of acetylcholine, profenamine can influence cholinergic neurotransmission, which is crucial for cognition and is known to interact with other neurotransmitter systems and inflammatory pathways. mdpi.comnih.govfrontiersin.orgresearchgate.net The finding that profenamine interferes with PI3K signaling in platelets also highlights its capacity to perturb cellular networks beyond its primary neurotransmitter-related targets, demonstrating a broader molecular influence. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Profenamine Hibenzate and its Analogues

The biological activity of profenamine and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features responsible for their therapeutic effects. These studies have primarily focused on the phenothiazine scaffold and the nature of the side chain attached to the nitrogen atom of the central ring.

The phenothiazine ring system is a critical component for the activity of these compounds, engaging in hydrophobic and electronic interactions with biological targets. tandfonline.com Modifications to this tricyclic core can significantly alter the pharmacological properties of the resulting derivatives. solubilityofthings.com For instance, the introduction of various substituents on the phenothiazine ring has been shown to modulate the activity of these compounds. mdpi.com

The side chain attached to the phenothiazine nitrogen also plays a pivotal role in determining the potency and selectivity of these molecules. For profenamine, this is a 2-(diethylamino)propyl group. The nature of the amine group and the length and branching of the alkyl chain are key determinants of activity. Studies on related phenothiazine derivatives have shown that the presence of a weakly basic nitrogen atom in the side chain influences their biological activity. nih.gov Furthermore, research on a series of N-10-carbonyl derivatives of phenothiazine has indicated that the location of these ligands in the binding site of butyrylcholinesterase (BChE) is dependent on key amino acid residues that interact with the side chain. mdpi.com

| Structural Modification | Impact on Activity | Supporting Evidence |

| Phenothiazine Ring System | Essential for hydrophobic and charge-transfer interactions with target proteins. | The tricyclic core is a common feature in active phenothiazine derivatives. tandfonline.com |

| Side Chain Amine Group | The nature of the amine (e.g., diethylamino in profenamine) influences binding affinity. Profenamine, with a diethylamino group, is more active than promethazine, which has a dimethylamino group. | Comparative studies have highlighted the importance of the amine substituent. tandfonline.com |

| Alkyl Side Chain | The length and branching of the alkyl chain affect interactions with hydrophobic residues in the binding pocket. | The 2-(diethylamino)propyl side chain of profenamine is crucial for its specific interactions. tandfonline.com |

| Substituents on the Phenothiazine Ring | Can modulate the electronic properties and overall shape of the molecule, thereby influencing activity. | SAR studies on various phenothiazine analogues demonstrate the role of ring substituents. mdpi.comnih.gov |

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For phenothiazine derivatives acting as butyrylcholinesterase (BuChE) inhibitors, a four-point common pharmacophore hypothesis has been proposed. This model includes one hydrogen bond acceptor, one hydrophobic region, and two aromatic ring centers. nih.gov

The key pharmacophoric elements of profenamine and its analogues can be summarized as:

The Tricyclic Phenothiazine Core: This planar, aromatic system provides a large hydrophobic surface that can engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues in the binding sites of target proteins.

The Tertiary Amine Group: The nitrogen atom in the diethylaminopropyl side chain is typically protonated at physiological pH, allowing for a crucial cation-π interaction with aromatic residues, such as tryptophan, in the active site of enzymes like BChE.

The Alkyl Spacer: The propyl chain connecting the phenothiazine ring to the amine group provides the correct distance and conformational flexibility for the molecule to adopt an optimal orientation within the binding pocket.

Profenamine possesses a chiral center at the carbon atom of the propyl side chain to which the diethylamino group is attached. This results in the existence of two enantiomers, (R)-profenamine and (S)-profenamine. The stereochemistry of this chiral center has a significant impact on the biological activity of the compound.

A chemoenzymatic stereodivergent synthesis has been developed to produce both enantiomers of profenamine with high enantiomeric purity. nih.gov This has enabled the investigation of the stereoselective interactions of each enantiomer with their biological targets. Studies have shown that butyrylcholinesterase (BChE) exhibits a notable stereoselectivity, with a significantly higher affinity for the (R)-configured enantiomer of ethopropazine (B1679164). beilstein-journals.org This stereopreference suggests that the (R)-enantiomer achieves a more favorable orientation and a greater number of productive interactions within the BChE active site. The dissociation constants for the complex between BChE and the enantiomers of ethopropazine have been determined, with the R-enantiomer showing a lower dissociation constant, indicating tighter binding. researchgate.net

| Enantiomer | Relative Affinity for Butyrylcholinesterase (BChE) | Dissociation Constant (Ki) with BChE | Reference |

| (R)-Profenamine | Higher | 61 nM | beilstein-journals.orgresearchgate.net |

| (S)-Profenamine | Lower | 140 nM | beilstein-journals.orgresearchgate.net |

| Racemic Profenamine | Intermediate | 88 nM | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the molecular interactions of drugs like profenamine at an atomic level. These methods provide valuable insights into binding modes, interaction energies, and the structural basis for activity and selectivity.

Molecular docking studies have been extensively used to predict and analyze the binding of profenamine and other phenothiazine derivatives to their protein targets, particularly cholinesterases. These simulations have revealed that the bulky nature of profenamine influences its binding selectivity. For instance, the active site gorge of acetylcholinesterase (AChE) is smaller than that of butyrylcholinesterase (BChE), which sterically hinders the binding of bulky phenothiazines like profenamine to AChE. nih.gov The larger active site gorge of BChE, approximately 200 ų larger than that of AChE, can accommodate profenamine in different orientations. nih.gov

Docking studies have identified key amino acid residues involved in the binding of profenamine to BChE. The phenothiazine ring system is thought to interact with tryptophan residues through hydrophobic and charge-transfer interactions. tandfonline.com Molecular dynamics simulations have further elucidated the binding process, suggesting that ethopropazine initially binds to the peripheral anionic site of BChE and then "slides down" the active site gorge. researchgate.net In the gorge, the tricyclic ring of ethopropazine engages in π-π interactions with W82. researchgate.net For some phenothiazine derivatives, interactions with Tyr337 and Trp86 in the AChE binding site have been shown to increase the stability of the ligand-protein complex. nih.gov

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the electronic properties of phenothiazine derivatives and their influence on molecular interactions. samipubco.comresearchgate.net These calculations provide insights into properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a key parameter that explains the charge transfer characteristics within a molecule. samipubco.com A smaller energy gap generally correlates with higher reactivity. samipubco.com For phenothiazine derivatives, DFT calculations have been used to determine these quantum chemical descriptors, which are crucial for predicting their behavior in biological systems. samipubco.comresearchgate.net For example, the reactivity of phenothiazine derivatives can be predicted using DFT-based descriptors like electronic chemical potential, chemical hardness, nucleophilicity, and electrophilicity. samipubco.comresearchgate.net QM methods have also been used to study the reactivity of the phenothiazine core towards free radicals, elucidating its antioxidant potential. researchgate.net

| Quantum Chemical Parameter | Significance in Molecular Interactions | Findings for Phenothiazine Derivatives |

| HOMO-LUMO Energy Gap | Indicates the molecule's reactivity and charge transfer capabilities. A smaller gap suggests higher reactivity. | Calculated for various phenothiazine derivatives, explaining the charge transport within the molecules. samipubco.com |

| Molecular Electrostatic Potential (MEP) | Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of interaction. | MEP maps have been generated for phenothiazine derivatives to identify reactive sites. researchgate.net |

| Dipole Moment | A higher dipole moment can enhance the reactivity and binding affinity of a molecule. | Calculated for phenothiazine derivatives, with higher values indicating greater reactivity. samipubco.com |

In silico methods, particularly molecular docking, have been instrumental in predicting the binding sites and modes of profenamine and its analogues. These studies have successfully predicted that profenamine binds within the active site gorge of BChE. researchgate.net The predictions from molecular docking are often validated by comparing them with experimental data, such as enzyme inhibition kinetics and site-directed mutagenesis studies.

The predicted binding mode of profenamine in BChE involves the diethylammonium (B1227033) group of the side chain forming a cation-π interaction with an aromatic residue at the peripheral anionic site, while the phenothiazine ring extends into the gorge, making hydrophobic contacts. tandfonline.comresearchgate.net The ability to predict these binding modes allows for the rational design of new analogues with improved potency and selectivity. For example, by understanding the steric constraints of the AChE active site, it is possible to design BChE-selective inhibitors. nih.govnih.gov In silico screening has also been used to identify phenothiazine derivatives as potential ligands for other targets, such as the cannabinoid 1 (CB1) receptor and the antiapoptotic BCL-2 protein. semanticscholar.orgfrontiersin.org

Pre Clinical Pharmacokinetic and Biotransformation Research of Profenamine Hibenzate

In Vitro Absorption Mechanisms and Permeability Studies (e.g., Caco-2 models)

In vitro models are crucial for predicting the oral absorption of drug candidates. The Caco-2 cell monolayer model is a widely used method to assess the permeability of compounds across the intestinal epithelium. nih.gov

Predictive studies using such models have been applied to profenamine. The results indicate that profenamine is permeable across Caco-2 cell monolayers. drugbank.com This suggests that the compound can be absorbed from the gastrointestinal tract. However, in vivo studies in rats have reported a low oral bioavailability of less than 5%, indicating that while the compound has the ability to cross the intestinal barrier, other factors may limit its systemic availability. nih.gov

Table 1: Predicted In Vitro Permeability and Absorption Properties of Profenamine

| Property | Prediction | Value |

|---|---|---|

| Caco-2 Permeability | Permeable | 0.766 |

| Oral Bioavailability (Rat) | Low | < 5% nih.gov |

Data derived from predictive models and preclinical studies. drugbank.comnih.gov

Distribution Patterns in Pre-clinical Animal Models

The distribution of a drug throughout the body determines its concentration at the site of action and in other tissues.

Tissue-Specific Distribution

Preclinical studies in rats have shown that profenamine is extensively distributed throughout the body. nih.gov This is supported by a high volume of distribution at steady state (Vdss), which was determined to be 7.1 ± 2.3 L/kg following intravenous administration in rats. nih.gov While this indicates wide distribution into various tissues, specific quantitative data on the concentration of profenamine in individual organs from the reviewed preclinical literature is not available. Methodologies for assessing tissue-specific distribution in animal models typically involve measuring drug concentrations in organs such as the liver, kidney, spleen, and lungs after administration. nih.gov

Blood-Brain Barrier Penetration (In Vitro/Animal Models)

The ability of a drug to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders. Predictive models suggest that profenamine has a high probability of penetrating the blood-brain barrier. drugbank.com

The transport of drugs across the BBB is often regulated by efflux transporters like P-glycoprotein (P-gp). nih.gov Profenamine is predicted to be a substrate for P-gp, which means this transporter may actively pump the drug out of the brain, potentially limiting its central nervous system exposure. drugbank.com Furthermore, profenamine is also predicted to act as an inhibitor of P-gp. drugbank.com

Table 2: Predicted Blood-Brain Barrier and Transporter Interaction Properties of Profenamine

| Property | Prediction | Value |

|---|---|---|

| Blood-Brain Barrier Penetration | High | 0.9915 |

| P-glycoprotein (P-gp) Substrate | Substrate | 0.8802 |

| P-glycoprotein (P-gp) Inhibitor | Inhibitor | 0.8555 |

Data derived from predictive models. drugbank.com

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

Biotransformation is the process by which the body chemically modifies drugs, typically leading to their inactivation and excretion. Studies in rats indicate that profenamine is extensively metabolized. nih.gov

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of many drugs. In silico predictions have identified the specific CYP enzymes that are likely involved in the biotransformation of profenamine.

Profenamine is predicted to be a substrate for CYP2D6, indicating this enzyme plays a role in its metabolism. drugbank.com Conversely, it is not expected to be a substrate for CYP2C9 or CYP3A4. drugbank.com In addition to being metabolized by CYP enzymes, profenamine is also predicted to act as an inhibitor of CYP1A2. drugbank.comprobes-drugs.org This interaction could lead to drug-drug interactions if co-administered with other drugs that are substrates of CYP1A2.

Table 3: Predicted Interactions of Profenamine with Cytochrome P450 (CYP) Enzymes

| Enzyme | Interaction Type | Prediction |

|---|---|---|

| CYP1A2 | Inhibition | Inhibitor drugbank.comprobes-drugs.org |

| CYP2C9 | Substrate | Non-substrate drugbank.com |

| CYP2D6 | Substrate | Substrate drugbank.com |

| CYP3A4 | Substrate | Non-substrate drugbank.com |

Data derived from predictive models. drugbank.comprobes-drugs.org

Excretion Routes and Clearance Mechanisms in Pre-clinical Models

The excretion and clearance of profenamine, the active moiety in profenamine hibenzate, have been primarily investigated in rodent models, with limited specific data available for the hibenzate salt form or for other preclinical species such as dogs and monkeys. The available research indicates that profenamine undergoes extensive metabolism prior to excretion, with renal and biliary pathways playing a role in the elimination of the parent compound and its metabolites.

In a key preclinical study examining the pharmacokinetics of ethopropazine (B1679164) hydrochloride (an alternative salt form of profenamine) in rats, it was found that the drug is subject to substantial metabolic processes. Following administration, less than 1% of the original dose was recovered as the unchanged drug in both urine and bile. researchgate.net This low percentage of urinary and biliary excretion of the parent compound strongly suggests that metabolism is the primary route of elimination for profenamine in this species.

Further research using radiolabeled this compound in various preclinical species would be beneficial to fully elucidate the excretion balance and identify the major metabolic pathways and resultant metabolites. Such studies would provide a more comprehensive understanding of the drug's disposition and clearance mechanisms.

Interactive Data Table: Pharmacokinetic Parameters of Ethopropazine in Rats

| Parameter | Value | Species | Notes |

| Urinary Excretion (unchanged) | < 1% of dose | Rat | Indicates extensive metabolism. |

| Biliary Excretion (unchanged) | < 1% of dose | Rat | Further supports extensive metabolism as the primary elimination route. |

| Clearance (Cl) | 0.48 ± 0.10 L/h/kg | Rat | Characterized as relatively slow in relation to hepatic blood flow. |

| Volume of Distribution (Vdss) | 7.1 ± 2.3 L/kg | Rat | Suggests extensive tissue distribution. |

Pre Clinical Pharmacodynamic and Biological Activity Research of Profenamine Hibenzate

In Vitro Cellular Assays for Biological Activity.wikipedia.org

In vitro studies are fundamental in characterizing the biological effects of a compound at the cellular level. For profenamine hibenzate, these assays have provided insights into its mechanisms of action and potential therapeutic applications.

Concentration-Response Relationships in Cell Lines

Cell Viability and Proliferation Studies (Mechanistic Focus)

Investigations into the effects of this compound on cell viability and proliferation are crucial for understanding its cellular impact. As a phenothiazine (B1677639) derivative, its mechanisms could involve interactions with various cellular pathways. nih.gov For instance, studies on related compounds often involve assessing mitochondrial function, cell cycle progression, and apoptosis induction to determine the mechanistic basis of any observed changes in cell viability.

Functional Assays in Isolated Systems

Functional assays in isolated systems, such as purified enzymes or receptor preparations, provide a direct measure of a compound's interaction with its molecular target. Profenamine is a known butyrylcholinesterase inhibitor. probes-drugs.org Functional assays would quantify the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against this enzyme. Additionally, its anticholinergic, antihistaminic, and antiadrenergic actions suggest that functional assays would have been performed on isolated tissues or receptor-expressing cells to characterize these activities. wikipedia.orgnih.gov

Target Engagement Studies in Animal Models.wikipedia.org

To confirm that a drug interacts with its intended target in a living organism, target engagement studies are conducted in animal models. nih.gov For this compound, these studies would involve administering the compound to animals and subsequently measuring the degree of butyrylcholinesterase inhibition in relevant tissues, such as the brain. Such studies are essential to correlate the drug's concentration in the body with its biological effect at the target site.

Biomarker Identification and Validation in Pre-clinical Settings

Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring drug effects. nih.gov In the pre-clinical evaluation of this compound, potential biomarkers could include the activity of butyrylcholinesterase in blood or cerebrospinal fluid. Validating these biomarkers would involve demonstrating a consistent and quantifiable relationship between the biomarker levels and the pharmacological effects of this compound in animal models of Parkinson's disease or other relevant conditions.

Investigation of Biological Selectivity and Off-Target Effects (In Vitro/Animal Models).probes-drugs.orgdrugbank.com

The selectivity of a drug for its intended target over other biological molecules is a key determinant of its therapeutic index. googleapis.comepo.org Profenamine is known to possess anticholinergic, antihistamine, and antiadrenergic properties, indicating a degree of off-target activity. wikipedia.orgnih.gov

In vitro studies to investigate selectivity would involve screening this compound against a panel of different receptors and enzymes. This helps to identify potential off-target interactions that could lead to side effects. drugbank.com Animal models are then used to assess the in vivo relevance of these off-target effects. nih.gov For instance, the anticholinergic effects of this compound might be evaluated by observing its impact on smooth muscle contraction or glandular secretion in animal models.

A summary of the known biological activities of profenamine is provided in the table below.

| Biological Target/Activity | Effect |

| Butyrylcholinesterase | Inhibition probes-drugs.org |

| Muscarinic Receptors | Antagonist nih.gov |

| Histamine (B1213489) Receptors | Antagonist nih.gov |

| Adrenergic Receptors | Antagonist nih.gov |

| NMDA Glutamate (B1630785) Receptor | Antagonism drugbank.com |

Advanced Analytical Methodologies for Profenamine Hibenzate Research

Chromatographic Techniques for Quantification and Purity Assessmentresearchgate.net

Chromatographic methods are indispensable for separating Profenamine hibenzate from impurities and quantifying its presence in various samples. These techniques are crucial for assessing the purity of the compound and for monitoring its behavior in research studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. googleapis.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of phenothiazine-class compounds. turkjps.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound and any potential impurities with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the phenothiazine (B1677639) chromophore exhibits maximum absorbance, typically around 254 nm. turkjps.org

Method validation is a critical step to ensure the reliability of the HPLC method, assessing parameters such as linearity, accuracy, precision, and specificity. A well-developed HPLC method can accurately determine the purity of this compound, often achieving greater than 99% purity in reference standards.

Table 1: Illustrative HPLC Method Parameters and Purity Assessment for this compound

| Parameter | Value / Condition |

| Instrument | Agilent 1220 Infinity LC System or similar |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Retention Time | ~6.8 min |

| Purity (Typical) | >99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is particularly useful for studying its metabolic profile. While Profenamine itself is not sufficiently volatile for direct GC analysis, its metabolites formed during in vitro or in vivo studies can often be analyzed following derivatization. This process makes the metabolites more volatile and thermally stable. nih.gov

The GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, separates the derivatized metabolites based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, which ionizes them (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for the confident identification of known metabolites by comparison with spectral libraries and the structural elucidation of unknown metabolites. nih.gov

Table 2: Representative GC-MS Data for Potential Profenamine Metabolites

| Potential Metabolite | Derivatization | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| Desethyl-profenamine | Silylation (e.g., with BSTFA) | 12.5 | 284 (M+), 212, 72 |

| Profenamine N-oxide | Reduction & Silylation | 14.2 | 328 (M+), 212, 86 |

| Phenothiazine | None | 9.8 | 199 (M+), 167 |

Spectroscopic and Spectrometric Characterization in Research Samplesresearchgate.net

Spectroscopic and spectrometric techniques are vital for confirming the chemical structure and quantifying the concentration of this compound in research samples. epo.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. googleapis.com Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a detailed map of the molecule's atomic framework.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For Profenamine, distinct signals would be expected for the aromatic protons on the phenothiazine core, the aliphatic protons of the propyl chain, and the ethyl groups on the tertiary amine. For this compound, additional signals corresponding to the hibenzate (o-cresotic acid derivative) counter-ion would also be present. The purity of a sample can also be assessed by comparing the integration of the compound's signals to those of a certified internal standard.

Table 3: Hypothetical ¹H NMR Chemical Shifts for Profenamine Moiety

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Phenothiazine Aromatic-H | 6.8 - 7.5 | Multiplet |

| N-CH₂ (Propyl) | ~3.9 | Triplet |

| CH (Propyl) | ~2.8 | Multiplet |

| N-CH₂ (Ethyl) | ~2.5 | Quartet |

| CH₃ (Propyl) | ~1.8 | Doublet |

| CH₃ (Ethyl) | ~1.0 | Triplet |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a sensitive technique used to measure the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov When coupled with a liquid chromatography system (LC-MS), it provides a powerful platform for both identifying and quantifying this compound in complex mixtures. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the Profenamine molecule can be ionized with minimal fragmentation, typically yielding a prominent protonated molecular ion [M+H]⁺. For Profenamine (C₁₉H₂₄N₂S, molecular weight 312.5 g/mol ), this would correspond to an m/z of approximately 313.17. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, producing characteristic daughter ions that confirm the structure. For instance, a common fragmentation pathway for phenothiazine derivatives involves the cleavage of the side chain.

Table 4: Expected Mass Spectrometry Data for Profenamine (Positive Ion Mode)

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 313.17 | Protonated Parent Molecule |

| [M-C₂H₅N(C₂H₅)₂]⁺ | 214.06 | Loss of the diethylaminopropyl side chain |

| [C₈H₁₈N]⁺ | 128.14 | Diethylaminopropyl cation fragment |

UV-Vis and Fluorescence Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) and fluorescence spectroscopy are straightforward and reliable methods for determining the concentration of a compound in solution. researchgate.net UV-Vis spectroscopy relies on the principle that a compound absorbs light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. researchgate.net

To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Fluorescence spectroscopy, while more complex, can offer greater sensitivity and selectivity. researchgate.net It involves exciting the molecule at one wavelength and measuring the emitted light at a longer wavelength. Similar to UV-Vis, a calibration curve can be generated to relate fluorescence intensity to concentration.

Table 5: Example Calibration Data for UV-Vis Spectrophotometric Analysis of this compound

| Concentration (µg/mL) | Absorbance at λ_max (e.g., 254 nm) |

| 2.0 | 0.112 |

| 4.0 | 0.225 |

| 6.0 | 0.338 |

| 8.0 | 0.450 |

| 10.0 | 0.562 |

| Correlation Coefficient (R²) | >0.999 |

Development of Bioanalytical Assays for Research Matrices (e.g., tissue homogenates, cell lysates)

The quantitative analysis of this compound in complex research matrices such as tissue homogenates and cell lysates is fundamental for pharmacokinetic, pharmacodynamic, and mechanistic studies. Although specific assays for the hibenzate salt are not widely published, methods for profenamine (ethopropazine) can be adapted. These assays typically involve sophisticated sample preparation techniques followed by sensitive chromatographic and detection methods.

Sample Preparation: The initial and most critical step in bioanalysis is the extraction of the analyte from the complex biological matrix. This process aims to remove interfering substances like proteins and lipids that can affect the accuracy and precision of the assay.

For Tissue Homogenates: A common procedure involves homogenizing the tissue in a suitable buffer. Subsequently, protein precipitation is performed, often using acetonitrile. ualberta.ca This is followed by a liquid-liquid extraction (LLE) step, for example with hexane, to isolate the lipophilic profenamine from the aqueous phase. ualberta.canih.gov Standard curves are typically prepared for each tissue type by spiking blank tissue homogenates with known concentrations of the analyte to account for matrix effects. ualberta.ca

For Cell Lysates: In cellular uptake and mechanism-of-action studies, cells are first treated with the compound. After the desired incubation period, the cells are collected and lysed to release the intracellular contents. nih.gov Lysis is often achieved using a buffer containing a non-ionic detergent like Triton X-100. nih.gov The resulting lysate can then be processed similarly to tissue homogenates, often involving protein precipitation and/or LLE, to prepare the sample for analysis. nih.govplos.org

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the bioanalysis of drugs like profenamine in research matrices due to its high sensitivity and selectivity. nih.govmdpi.com

A liquid chromatography-mass spectrometry (LC-MS) method can be developed for the determination of profenamine. nih.gov While the following table outlines parameters used in a published method where ethopropazine (B1679164) was an internal standard, similar conditions could be optimized for its primary analysis. nih.gov

| Parameter | Details |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 3.5 µm (2.1 x 50 mm) |

| Mobile Phase | Gradient of methanol and 0.2% aqueous formic acid |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 45°C |

| Detection | Mass Spectrometry (MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (m/z) | 313.10 for profenamine (ethopropazine) |

| This table is based on a method where ethopropazine was used as an internal standard and serves as a representative example. nih.gov Method validation for this compound would be required. |

The development of such bioanalytical methods requires rigorous validation according to regulatory guidelines to ensure reliability. japsonline.comijprajournal.com This includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the specific matrix. japsonline.comijprajournal.com For instance, studies on profenamine have shown that it is extensively bound to plasma proteins, a factor that must be considered during method development and data interpretation. ualberta.ca

Impurity Profiling and Degradation Product Analysis Relevant to Research Samples

Impurity profiling is a critical aspect of pharmaceutical research and development, ensuring the quality and consistency of the active pharmaceutical ingredient (API). amazonaws.compharmainfo.in Impurities can arise from the manufacturing process, storage, or degradation of the drug substance. wdh.ac.id For this compound, this involves the identification, quantification, and characterization of any unwanted chemical entities in research-grade material.

Common Impurities and Degradation Products: Phenothiazine derivatives like profenamine are susceptible to degradation, particularly through oxidation. ljmu.ac.uk The sulfur atom in the phenothiazine ring is a common site of oxidation, leading to the formation of sulfoxides. ljmu.ac.ukwiley.com These oxidized products are often the primary degradation products found in phenothiazine-based drugs. moca.net.ua Other potential impurities could include by-products from the synthesis, such as unreacted starting materials or intermediates. beilstein-journals.org

A study on the oxidative degradation of another phenothiazine drug, fluphenazine (B1673473) decanoate, demonstrated that oxidation could be accelerated by the presence of hydroperoxides, which may form in certain formulations or under specific storage conditions. ljmu.ac.uk This suggests that research samples of this compound should be carefully stored to prevent oxidative degradation.

Analytical Methodologies for Impurity Profiling: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. pharmainfo.in

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a fundamental technique for separating the main compound from its impurities. wiley.comresearchgate.net A chromatographic method for phenothiazine has been described using an acetonitrile-hexane partition system, which was capable of separating it from potential impurities like phenothiazone and phenothiazine sulfoxide. wiley.com Developing a robust HPLC method is the first step in impurity profiling.

The following table provides an example of a chromatographic system that could be adapted for the analysis of this compound and its potential impurities.

| Parameter | Details |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or similar non-polar column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV-Vis Detector (monitoring at multiple wavelengths) or Diode Array Detector (DAD) |

| Purpose | Separation and quantification of Profenamine and its process-related and degradation impurities. |

| This table represents a general approach to impurity profiling by HPLC. Specific conditions would need to be developed and validated for this compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation of unknown impurities, LC-MS is an indispensable tool. researchgate.net It provides molecular weight and fragmentation data, which helps in identifying the structure of the impurities. On-line electrochemical conversion coupled with mass spectrometry has also been explored for studying the oxidized products of phenothiazine derivatives. researchgate.net

The process of impurity profiling involves stress testing (forced degradation studies) to intentionally degrade the sample under various conditions (e.g., acid, base, oxidation, heat, light). pharmainfo.in This helps to identify potential degradation products that might form during storage and handling, ensuring that the analytical method is stability-indicating.

Formulation Science and Research Applications of Profenamine Hibenzate

Excipient Compatibility Studies for Research Formulations

The selection of appropriate excipients is a critical step in the development of a stable pharmaceutical formulation. pharmaexcipients.comveeprho.com Drug-excipient compatibility studies are performed early in the pre-formulation stage to identify any physical or chemical interactions that could compromise the stability, and efficacy of the active pharmaceutical ingredient (API). veeprho.com While specific compatibility data for profenamine hibenzate is not extensively published in readily available literature, general principles of excipient screening for amine-containing compounds in the solid state are applicable.

Interactions often involve reactions with functional groups on the API and reactive impurities or functional groups on the excipients. pharmaexcipients.com For a compound like profenamine, which contains a tertiary amine, potential incompatibilities could arise with acidic excipients or those containing reactive species like aldehydes or peroxides often found in common excipients. pharmaexcipients.com

Methodology for Assessment: Compatibility is typically assessed by creating binary mixtures of the drug and each excipient (commonly in a 1:1 ratio) and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity). veeprho.comscielo.br Analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) are then used to detect changes. scielo.brnih.gov

DSC can reveal interactions by showing shifts in melting points, the appearance of new peaks, or changes in enthalpy. nih.gov

FTIR spectroscopy detects changes in the vibrational frequencies of functional groups, indicating chemical bond formation or disruption. scielo.br

HPLC is used to quantify the parent compound and detect the formation of degradation products.

A hypothetical compatibility study for this compound would likely yield results similar to those shown in the interactive table below, which is based on typical interactions for amine-containing APIs.

| Excipient Category | Excipient Example | Typical Interaction Potential with Amine Compounds | Analytical Observation | Compatibility Rating |

| Fillers/Diluents | Microcrystalline Cellulose | Generally compatible. | No significant change in DSC or FTIR spectra. | Compatible |

| Lactose (Monohydrate) | Potential for Maillard reaction with primary/secondary amines (less likely with tertiary amines) especially in presence of moisture and heat. | Discoloration (browning), potential for new peaks in HPLC. | Monitor/Use with Caution | |

| Binders | Povidone (PVP) | Can contain peroxide impurities that may lead to oxidation. pharmaexcipients.com | Increase in specific degradation products via HPLC. | Potential Incompatibility |

| Disintegrants | Croscarmellose Sodium | Generally compatible. | No significant changes observed. | Compatible |

| Lubricants | Magnesium Stearate | Can be basic and may interact with acidic salts or promote degradation of base-sensitive compounds. Interaction with amine salts can occur. scielo.br | Changes in FTIR spectra, potential for new thermal events in DSC. scielo.br | Potential Incompatibility |

| Glidants | Colloidal Silicon Dioxide | Generally inert and compatible. | No significant changes observed. | Compatible |

Solid-State Characterization and Polymorphism for Research Material Consistency

The solid-state properties of an API are fundamental to its behavior during manufacturing and its ultimate bioavailability. pacelabs.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute that must be characterized, as different polymorphs can exhibit different solubility, stability, and melting points. nih.govnews-medical.net Ensuring batch-to-batch consistency of the crystalline form is essential for reliable research outcomes.

Solid-state characterization involves a suite of analytical techniques to define the physical properties of the drug substance. pacelabs.com

Powder X-ray Diffraction (PXRD) is the primary technique for identifying the specific crystalline form and detecting polymorphism. nih.gov

Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion, which are characteristic of a specific polymorph. It can also detect polymorphic transitions. pacelabs.com

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for identifying solvates or hydrates. pacelabs.com

Spectroscopic techniques like FTIR, Raman, and Solid-State NMR (ssNMR) provide information on molecular conformation and intermolecular interactions within the crystal lattice, helping to differentiate polymorphs. nih.gov

For a complex molecule like this compound, a thorough polymorphic screen is a crucial research step. This involves recrystallizing the material from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to discover potential crystalline forms. researchgate.netresearchgate.net The discovery of a more stable, less soluble polymorph during development can have significant consequences. news-medical.net

| Analytical Technique | Purpose in Solid-State Characterization | Typical Data Generated for this compound |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline form; detection of polymorphism. pacelabs.com | A unique pattern of diffraction peaks (2θ values and intensities) for each polymorph. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point, phase transitions, and purity. pacelabs.com | A sharp endotherm corresponding to the melting point of a specific crystal form. |

| Thermogravimetric Analysis (TGA) | Detection of solvates and hydrates by measuring weight loss upon heating. pacelabs.com | A weight loss step corresponding to the loss of solvent or water molecules. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Probing functional groups and intermolecular hydrogen bonding. scielo.br | Characteristic absorption bands that can differ between polymorphs due to different bonding environments. |

| Gravimetric Vapor Sorption (GVS) | Assessing hygroscopicity and the potential to form hydrates. pacelabs.com | A sorption/desorption isotherm showing water uptake as a function of relative humidity. |

Stability Assessment in Research Solvents and Media

Understanding the stability of a research compound in various solvents and aqueous media is essential for designing experiments and ensuring the integrity of stock solutions. This compound, as a phenothiazine (B1677639) derivative, may be susceptible to degradation by oxidation and light. The ester linkage in the hibenzate salt could also be susceptible to hydrolysis under certain pH conditions.

Stability studies typically involve dissolving the compound in a relevant solvent (e.g., DMSO, ethanol, aqueous buffers) and storing the solution under controlled conditions (e.g., temperature, light exposure). The concentration of the compound is monitored over time using a stability-indicating HPLC method.

Key Degradation Pathways to Investigate:

Oxidative Degradation: Phenothiazines are known to oxidize, often at the sulfur atom, to form sulfoxides and sulfones. This can be accelerated by trace metals, peroxides, or exposure to air and light.

Photodegradation: Exposure to UV or visible light can induce degradation of the phenothiazine ring system. Solutions should be stored in amber vials or protected from light.

Hydrolysis: The hibenzate salt contains an ester group that could be hydrolyzed, particularly at high or low pH, to yield profenamine and 2-(4-hydroxybenzoyl)benzoic acid.

| Solvent/Medium | Condition | Potential Degradation Pathway | Stability Implication for Research |

| DMSO | Room Temperature, Light Protected | Generally stable for short-term storage. | Suitable for preparing high-concentration stock solutions. Freeze-thaw cycles should be minimized. |

| Ethanol | Room Temperature, Light Protected | Generally stable. | A viable solvent for stock solutions and experimental dilutions. |

| Aqueous Buffer (pH 7.4) | 37°C | Potential for slow oxidation and hydrolysis. | Experiments in physiological buffers should ideally use freshly prepared solutions. |

| Aqueous Buffer (Acidic, pH < 4) | Room Temperature | Increased rate of ester hydrolysis. | Avoid prolonged storage in acidic media. |

| Aqueous Buffer (Basic, pH > 8) | Room Temperature | Increased rate of ester hydrolysis and potential base-catalyzed degradation. | Avoid prolonged storage in basic media. |

Development of Research Probes and Tool Compounds

Profenamine (ethopropazine) itself is a valuable research tool due to its pharmacological profile. nih.gov It acts as a potent and selective inhibitor of butyrylcholinesterase (BChE) with poor activity against acetylcholinesterase (AChE), making it useful for distinguishing the roles of these two enzymes in biological systems. medchemexpress.com Furthermore, as an anticholinergic agent, it acts as a muscarinic antagonist, allowing researchers to probe cholinergic pathways in the central nervous system. nih.govpatsnap.com

The use of this compound as a tool compound allows for the investigation of:

Cholinergic System Function: By blocking muscarinic receptors, it can be used in vitro and in vivo to study the role of acetylcholine (B1216132) in processes like learning, memory, and motor control. patsnap.com

Dopaminergic-Cholinergic Balance: In models of Parkinson's disease, where dopamine (B1211576) is depleted, profenamine can be used to study the effects of re-balancing neurotransmitter systems by blocking the now relatively overactive cholinergic system. patsnap.com

Butyrylcholinesterase Activity: Its selectivity for BChE allows researchers to inhibit this specific enzyme and investigate its physiological and pathological roles, which are still being fully elucidated. medchemexpress.com

While this compound is primarily a salt form of the active moiety profenamine, the hibenzate counter-ion could potentially be modified. For instance, researchers could synthesize derivatives where the hibenzate is replaced with a fluorescent tag or a biotinylated moiety. Such modifications would create novel research probes for:

Target Engagement Studies: A fluorescently labeled version could be used in microscopy or flow cytometry to visualize binding to cells or tissues expressing muscarinic receptors or BChE.

Affinity Chromatography: Immobilizing a derivative on a solid support could be used to purify BChE or muscarinic receptors from complex biological samples.

Emerging Research Directions and Future Perspectives for Profenamine Hibenzate

Integration of Omics Technologies in Mechanistic Studies (e.g., proteomics, metabolomics)

The advent of "omics" technologies, such as proteomics and metabolomics, offers an unprecedented opportunity to revisit the mechanisms of established drugs like profenamine. These high-throughput methods allow for a global analysis of proteins and metabolites, providing a comprehensive snapshot of cellular responses to a chemical entity.